molecular formula C10H12BrNO B566840 4-Bromo-2-(cyclopentyloxy)pyridine CAS No. 1209460-15-0

4-Bromo-2-(cyclopentyloxy)pyridine

Cat. No.: B566840
CAS No.: 1209460-15-0
M. Wt: 242.116
InChI Key: UIARJYUUUYZAJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopentyloxy)pyridine typically involves the bromination of 2-(cyclopentyloxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques employed in laboratory settings. The process involves the use of bromine or brominating agents under controlled temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclopentyloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-(cyclopentyloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopentyloxy)pyridine depends on its specific application. In chemical reactions, the bromine atom at the 4-position plays a crucial role in facilitating substitution and coupling reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atom, which activates the pyridine ring towards nucleophilic attack .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxypyridine
  • 4-Bromo-2-ethoxypyridine
  • 4-Bromo-2-(cyclohexyloxy)pyridine

Comparison: 4-Bromo-2-(cyclopentyloxy)pyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

4-bromo-2-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARJYUUUYZAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735016
Record name 4-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209460-15-0
Record name 4-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(cyclopentyloxy)pyridine
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